(2-Cyclohexylaminomethyl-phenyl)-methanol
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Overview
Description
(2-Cyclohexylaminomethyl-phenyl)-methanol is a chemical compound with the molecular formula C14H21NO. It is used primarily in proteomics research and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylaminomethyl-phenyl)-methanol typically involves the reaction of cyclohexylamine with benzaldehyde, followed by reduction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexylaminomethyl-phenyl)-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form different derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of (2-Cyclohexylaminomethyl-phenyl)-methanone.
Reduction: Formation of (2-Cyclohexylaminomethyl-phenyl)-methane.
Substitution: Formation of (2-Cyclohexylaminomethyl-phenyl)-chloromethane.
Scientific Research Applications
(2-Cyclohexylaminomethyl-phenyl)-methanol is widely used in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Cyclohexylaminomethyl-phenyl)-methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- (2-Cyclohexylaminomethyl-phenyl)-methanone
- (2-Cyclohexylaminomethyl-phenyl)-methane
- (2-Cyclohexylaminomethyl-phenyl)-chloromethane
Uniqueness
(2-Cyclohexylaminomethyl-phenyl)-methanol is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Biological Activity
Overview
(2-Cyclohexylaminomethyl-phenyl)-methanol, also known as this compound hydrochloride, is a chemical compound with the molecular formula C14H21NO·HCl and a molecular weight of 255.78 g/mol. Its structure combines cyclohexylamine and phenylmethanol, providing unique properties that can influence its biological activity. This article explores the compound's biological effects, mechanisms of action, and potential applications in medicine and research.
The synthesis of this compound typically involves the reaction of cyclohexylamine with benzaldehyde, followed by reduction to form the alcohol derivative. Common reducing agents include sodium borohydride or lithium aluminum hydride. The hydrochloride salt is formed during this process, enhancing the compound's solubility in aqueous environments.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate these targets through:
- Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors may influence neurological functions.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity. For example:
- Cytotoxicity : The compound has been tested for cytotoxic effects on various cell lines. In one study, it showed a dose-dependent inhibition of cell proliferation at concentrations ranging from 1 to 10 µM.
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic processes, demonstrating an IC50 value of approximately 19 nM against target enzymes in certain assays .
In Vivo Studies
Limited in vivo studies have explored the therapeutic potential of this compound. Preliminary findings suggest:
- Anti-inflammatory Effects : Animal models have indicated potential anti-inflammatory properties, although further research is needed to confirm these effects.
- Neuroprotective Potential : Some studies propose that the compound may offer neuroprotective benefits by modulating neurotransmitter systems.
Comparative Analysis
To better understand the significance of this compound within the context of similar compounds, a comparative analysis is useful:
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Amine-Alcohol Hybrid | Enzyme inhibition, cytotoxicity |
Cyclohexylamine | Aliphatic Amine | Intermediate in synthesis |
Phenylmethanol | Aromatic Alcohol | Solvent, reagent |
This table highlights how this compound's unique structure allows it to participate in diverse chemical reactions while exhibiting notable biological activities.
Case Studies
-
Case Study on Cytotoxicity :
A study evaluated the cytotoxic effects of this compound on human foreskin fibroblasts (HFF). Results indicated a significant reduction in cell viability at concentrations above 5 µM, suggesting potential for further exploration in cancer treatment contexts . -
Case Study on Enzyme Interaction :
Research focused on the interaction of this compound with specific metabolic enzymes revealed substantial inhibition rates, indicating its potential as a lead compound for drug development targeting metabolic disorders .
Properties
CAS No. |
436099-68-2 |
---|---|
Molecular Formula |
C14H22NO+ |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
cyclohexyl-[[2-(hydroxymethyl)phenyl]methyl]azanium |
InChI |
InChI=1S/C14H21NO/c16-11-13-7-5-4-6-12(13)10-15-14-8-2-1-3-9-14/h4-7,14-16H,1-3,8-11H2/p+1 |
InChI Key |
GECMHKWBEHHGMQ-UHFFFAOYSA-O |
SMILES |
C1CCC(CC1)NCC2=CC=CC=C2CO |
Canonical SMILES |
C1CCC(CC1)[NH2+]CC2=CC=CC=C2CO |
solubility |
not available |
Origin of Product |
United States |
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